molecular formula C19H22N2O4 B2992514 N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034237-01-7

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2992514
CAS No.: 2034237-01-7
M. Wt: 342.395
InChI Key: HGKJLQIVJDAMKZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic benzamide derivative featuring a methoxyphenethyl substituent and a tetrahydrofuran-3-yl ether moiety attached to an isonicotinamide core. The methoxyphenethyl group may contribute to lipophilicity and membrane permeability, while the tetrahydrofuran ring could enhance solubility compared to fully aromatic systems .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)6-10-21-19(22)15-7-9-20-18(12-15)25-16-8-11-24-13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKJLQIVJDAMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its structural formula, which includes a methoxyphenethyl group and a tetrahydrofuran moiety linked to an isonicotinamide backbone. This unique structure may contribute to its biological properties.

  • Inhibition of Sirtuins :
    • Sirtuins (SIRTs) are NAD+-dependent deacetylases involved in various cellular processes, including metabolism and apoptosis. Compounds similar to isonicotinamides have been shown to inhibit SIRT activity, which may lead to altered cellular responses in cancer cells .
  • NAD+ Metabolism :
    • The compound may influence NAD+ biosynthesis pathways, potentially affecting cellular energy metabolism and survival . Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ synthesis, has been explored for its anticancer effects.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 6.92 μM to 8.99 μM, indicating potent activity against these cell lines .

Pharmacological Studies

Pharmacological studies have shown that the compound may also possess properties that modulate metabolic pathways:

  • Metabolic Regulation : The interaction with sirtuins suggests potential applications in metabolic disorders. By modulating SIRT activity, the compound could influence processes such as glucose metabolism and lipid homeostasis.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study involving a related compound demonstrated a significant reduction in cell viability in HepG2 liver cancer cells after treatment with increasing concentrations over 72 hours. Flow cytometry analysis revealed an increase in the S phase population, suggesting cell cycle arrest as a mechanism of action .
  • Impact on NAD+ Levels :
    • Research on similar compounds indicated that they could elevate NAD(P)H levels while impairing NAD(P)H oxidation, suggesting a complex interaction with mitochondrial metabolism . This could have implications for cancer therapy by selectively targeting cancer cell metabolism.

Data Table: Biological Activity Summary

Activity IC50 (µM) Cell Line Mechanism
Antitumor Activity6.92 - 8.99A549, MCF-7Induction of apoptosis
SIRT Inhibition< 1.45VariousModulation of deacetylation pathways
NAD+ Metabolism RegulationN/ACancer CellsImpaired NAD(P)H oxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Comparisons:

Compound Name Molecular Formula Key Substituents Use/Activity Source
N-(2-Methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (Target) Likely C₁₉H₂₁N₂O₄ Methoxyphenethyl, tetrahydrofuran-3-yl Unknown (hypothesized CNS or enzyme modulation) N/A
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (Cyprofuram) C₁₅H₁₅ClN₂O₂ Chlorophenyl, tetrahydrofuran-2-one Fungicide (agrochemical)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide C₁₈H₁₈N₄O₂S Benzimidazole, tetrahydrothiophen-3-yl Unknown (structural study)
Analysis:
  • Cyprofuram (C₁₅H₁₅ClN₂O₂): Shares a tetrahydrofuran-derived substituent but includes a ketone (2-oxo group) and cyclopropane carboxamide. The chlorine atom enhances electrophilicity, contributing to its fungicidal activity .
  • Tetrahydrothiophen-3-yl Analog (C₁₈H₁₈N₄O₂S): Replaces the tetrahydrofuran oxygen with sulfur, increasing molecular weight (354.4 g/mol vs. ~343.4 g/mol for the target compound). Sulfur’s larger atomic radius and polarizability may alter binding interactions in biological systems .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The methoxyphenethyl group in the target compound likely increases logP compared to cyprofuram’s chlorophenyl group, suggesting improved blood-brain barrier penetration.
  • Solubility : The tetrahydrofuran-3-yl ether may enhance aqueous solubility relative to fully aromatic systems (e.g., thiophene derivatives in ) due to reduced π-π stacking .

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